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Methyl 3,4-dichloro-2-methylbenzoate is an organic compound with the chemical formula and a molecular weight of 219.06 g/mol. It is classified as an aromatic ester, derived from benzoic acid, where two chlorine atoms are substituted at the 3 and 4 positions and a methyl group at the 2 position of the benzene ring. The compound appears as a colorless to pale yellow liquid or solid, depending on its purity and form. Its structure is characterized by the presence of both chloro and methyl groups, which significantly influence its chemical reactivity and biological activity.
Research indicates that methyl 3,4-dichloro-2-methylbenzoate exhibits various biological activities, including:
Methyl 3,4-dichloro-2-methylbenzoate can be synthesized through various methods:
Methyl 3,4-dichloro-2-methylbenzoate has several applications across various fields:
Interaction studies involving methyl 3,4-dichloro-2-methylbenzoate focus on its reactivity with biological molecules and other chemicals:
Methyl 3,4-dichloro-2-methylbenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-chloro-5-(hydroxymethyl)benzoate | Hydroxymethyl group at position 5 | Contains a hydroxymethyl group |
| Methyl 3-chloro-5-formylbenzoate | Formyl group at position 5 | Contains an aldehyde functional group |
| Methyl 3-chloro-5-methylbenzoate | Methyl group at position 5 | Different substitution pattern |
| Methyl 2-chloro-4-methylbenzoate | Chlorine at position 2 and methyl at position 4 | Different positioning of substituents |
Methyl 3,4-dichloro-2-methylbenzoate's unique combination of two chlorine atoms along with a methyl group distinguishes it from these similar compounds, potentially affecting its reactivity and biological properties .
Friedel-Crafts acylation is a cornerstone reaction for introducing acyl groups to aromatic rings. For methyl 3,4-dichloro-2-methylbenzoate, this method leverages 3,4-dichlorotoluene as the starting material. The reaction proceeds via electrophilic substitution, where an acyl chloride (e.g., methyl chloroformate) reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Mechanism and Conditions
Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst Loading | 1.2 equiv AlCl₃ | Maximizes electrophile activation |
| Temperature | 60°C | Balances reaction rate and selectivity |
| Solvent | Dichloromethane | Enhances solubility of intermediates |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Continuous flow reactors have been employed to improve efficiency, reducing side reactions and enabling precise temperature control.
Chloromethylation involves introducing chloromethyl (-CH₂Cl) groups to aromatic systems, which can later be oxidized or substituted. For methyl 3,4-dichloro-2-methylbenzoate, this approach begins with 2-methylbenzoic acid, followed by sequential chlorination and esterification.
Stepwise Protocol
Challenges and Solutions
Nitration-reduction sequences enable precise substitution patterns by leveraging nitro groups as directing and transformable intermediates.
Synthetic Workflow
Optimization Insights
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key advancements include:
The synthesis of methyl 3,4-dichloro-2-methylbenzoate involves sophisticated catalytic systems that facilitate both esterification reactions and halogenation processes [1] [2]. These catalytic approaches enable the selective introduction of functional groups while maintaining high yields and selectivity in the formation of the target compound [3] [4]. The development of efficient catalytic methodologies has revolutionized the preparation of chlorinated benzoate esters, providing environmentally benign alternatives to traditional synthetic routes [5] [6].
Lewis acid catalysts play a fundamental role in facilitating acetyl group introduction during the synthesis of chlorinated methylbenzoate derivatives [1] [7]. Aluminum chloride represents the most widely employed Lewis acid catalyst for Friedel-Crafts acylation reactions, demonstrating exceptional activity in promoting electrophilic aromatic substitution [7] [8]. The mechanism involves the formation of an acylium ion through the interaction between acetyl chloride and aluminum chloride, creating a highly electrophilic species capable of attacking the aromatic ring [7] [9].
The catalytic cycle begins with the coordination of aluminum chloride to the carbonyl oxygen of acetyl chloride, followed by heterolytic cleavage of the carbon-chlorine bond to generate the acylium cation [7] [10]. This intermediate exhibits enhanced electrophilicity compared to the parent acyl chloride, enabling efficient attack on electron-rich aromatic systems [8] [9]. The regeneration of the aluminum chloride catalyst occurs through deprotonation of the arenium intermediate by the tetrachloroaluminate anion [7] [8].
Iron(III) chloride serves as an alternative Lewis acid catalyst, particularly effective in ester cleavage and dealkylation reactions [11]. Research demonstrates that ferric chloride at 1.5 equivalents promotes efficient oxygen-alkyl cleavage of carboxylic acid esters, achieving yields ranging from 54 to 98 percent under neutral conditions [11]. The catalytic system operates through coordination of the Lewis acid to the ester carbonyl group, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack [11].
Zinc chloride exhibits unique catalytic properties in esterification reactions, particularly in systems involving oxygen-containing compounds [12]. The catalyst functions through both Lewis acid and Brønsted acid mechanisms, depending on the reaction conditions and substrate structure [12]. Temperature studies reveal optimal catalytic activity between 136 and 327 degrees Celsius, with the zinc chloride promoting carbonium ion formation through coordination to heteroatoms [12].
| Catalyst | Reaction Type | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | 30-90 | 85-98 | High | [1] |
| Zinc Chloride (ZnCl₂) | Esterification | 185 | 90 | High | [3] |
| Iron(III) Chloride (FeCl₃) | Ester Cleavage/Dealkylation | 115 | 54-98 | High | [11] |
| Iron(III) Nitrate (Fe(NO₃)₃) | Terpenic Alcohol Esterification | 80-120 | 80 | High | [13] |
| Copper(II) Chloride (CuCl₂) | Esterification | 25-32 | 94 | High | [14] |
| Tin(II) Chloride (SnCl₂) | Esterification | 185 | 90 | Moderate | [15] |
Iron(III) nitrate demonstrates exceptional catalytic activity in terpenic alcohol esterification reactions, achieving approximately 80 percent conversion with 70 percent ester selectivity [13]. The catalyst operates through the ability of the metal cation to generate hydrogen ions from acetic acid ionization, establishing a correlation between catalyst efficiency and proton generation capability [13]. Comparative studies reveal the following activity trend: Iron(III) nitrate > Aluminum nitrate > Copper(II) nitrate > Nickel(II) nitrate > Zinc nitrate > Manganese nitrate > Cobalt nitrate > Lithium nitrate [13].
The incorporation of chlorine atoms into aromatic systems requires specialized reagent systems that provide controlled reactivity and high selectivity [16] [6]. Novel chlorinating agents have emerged as powerful alternatives to traditional chlorination methods, offering improved safety profiles and enhanced functional group tolerance [17] [18]. These advanced reagent systems enable site-selective chlorination of complex substrates under mild reaction conditions [19] [20].
N-Chlorosuccinimide represents a widely utilized chlorinating reagent that requires activation through Lewis acid catalysts or organocatalysts [16] [6]. The reagent functions through the generation of electrophilic chlorine species that can selectively attack electron-rich aromatic positions [16] [21]. Activation mechanisms involve coordination of the Lewis acid to the nitrogen atom of N-chlorosuccinimide, increasing the electrophilicity of the nitrogen-chlorine bond [16] [6].
Sulfuryl chloride has emerged as a versatile chlorinating agent when activated by organocatalysts [6]. Research demonstrates that acetonitrile provides the strongest activation of sulfuryl chloride, enabling chlorination of challenging substrates such as para-xylene with high yields [6]. The catalytic system operates through the formation of a reactive intermediate between the organocatalyst and sulfuryl chloride, generating an electrophilic chlorinating species [6].
| Reagent System | Activation Method | Catalyst/Activator | Temperature (°C) | Selectivity | Yield Range (%) | Reference |
|---|---|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Lewis Acid Activation | Fe(NTf₂)₃, DMSO | 20-50 | High ortho/para | 85-95 | [6] |
| N-Chlorobenzotriazole | Phosphine-Based Activation | Triphenylphosphine | Room Temperature | Site-Selective | 70-90 | [16] |
| Dichloramine-T | Copper(I) Catalysis | Cu(I)/MeCN | Room Temperature | Site-Selective C(sp³)-H | 60-95 | [19] [20] |
| Sulfuryl Chloride (SO₂Cl₂) | Organocatalyst Activation | Acetonitrile | Room Temperature | Tunable ortho/para | 85-99 | [6] |
| Trichloroacetamide | Copper-Mediated | Cu(OAc)₂/TMG | 80 | sp² C-H Selective | 65-85 | [22] |
| Hypochlorous Acid (HOCl) | Direct Electrophilic | Metal-Free | 25-40 | General Electrophilic | 80-95 | [23] |
The development of environmentally benign chlorination methods has led to the introduction of iron and sulfur catalysts activated by blue light [5]. This innovative approach eliminates the need for harsh chemicals and high temperatures typically required in chlorination reactions [5]. The method achieves precise chlorine placement through anti-Markovnikov hydrochlorination, resulting in highly pure products and reducing purification requirements [5].
N-Chlorobenzotriazole represents an advanced chlorinating reagent that requires phosphine-based activation to achieve optimal reactivity [16] [24]. The activation mechanism involves the formation of a phosphonium intermediate through nucleophilic attack of the phosphine on the nitrogen-chlorine bond [24] [25]. This process generates a highly reactive chlorinating species capable of selective functionalization of organic substrates [16] [24].
Triphenylphosphine serves as the most commonly employed phosphine activator, forming a stable complex with N-chlorobenzotriazole under ambient conditions [25] [24]. The mechanism proceeds through initial coordination of the phosphine to the electrophilic chlorine center, followed by heterolytic cleavage of the nitrogen-chlorine bond [24] [25]. The resulting phosphonium chloride intermediate exhibits enhanced reactivity compared to the parent N-chlorobenzotriazole [24].
Density functional theory calculations provide detailed mechanistic insights into the phosphine-chlorination reagent interactions [24]. The computational studies reveal that fast electrophilic attack occurs at the phosphorus center, leading to the formation of a phosphonium cation and chloride anion [24]. The reaction pathway involves moderate heating to accelerate the chlorine-activation step and eliminate hydrogen chloride to form the desired chlorinated product [24].
The phosphine-based activation system demonstrates exceptional selectivity in chlorination reactions, enabling site-specific functionalization of complex molecular frameworks [16] [24]. The reaction conditions remain mild, typically proceeding at room temperature with excellent functional group tolerance [16]. The catalytic system exhibits compatibility with various aromatic substrates, including electron-deficient systems that are typically unreactive toward electrophilic chlorination [17].
Frustrated Lewis pair catalysts can be incorporated into the phosphine-based system to enhance reactivity and selectivity [24]. The combination of borane with chloride and triphenylphosphine creates a reactive frustrated Lewis pair catalyst that facilitates hydrogenation and chlorination processes [24]. This approach provides additional control over the reaction outcome and enables the development of tandem catalytic processes [24].
Copper-mediated chlorination techniques have emerged as highly effective methods for introducing chlorine atoms into organic molecules [19] [20] [26]. These catalytic systems operate through single electron transfer mechanisms, generating chlorine radicals that exhibit exceptional selectivity in carbon-hydrogen bond functionalization [19] [20]. Copper(I) catalysts demonstrate particular efficacy in promoting site-selective chlorination of aliphatic carbon-hydrogen bonds under mild reaction conditions [19] [20].
Dichloramine-T serves as an optimal chlorinating reagent in copper-catalyzed systems, functioning as a chlorine radical atom source [19] [20]. The catalytic mechanism involves the oxidation of copper(I) to copper(II) through single electron transfer from the metal center to dichloramine-T [20]. This process generates a tosyl nitrogen radical and a copper(II) chloride complex, both of which participate in the chlorination of organic substrates [20].
The copper-catalyzed chlorination system exhibits remarkable substrate scope, demonstrating tolerance to unsaturation that would typically pose challenges in chemoselective aliphatic carbon-hydrogen bond functionalization [19] [20]. Ketones, enones, and alkylbenzenes undergo efficient site-selective chlorination at room temperature, achieving product selectivities that rank among the most selective in alkane functionalization [19] [20].
Mechanistic studies reveal that the active copper(I) species coordinates with acetonitrile ligands, forming a stable complex that facilitates single electron transfer to dichloramine-T [20]. The resulting copper(II) triflate chloride complex and tosyl nitrogen chloride radical serve as the key active species responsible for substrate chlorination [20]. High-resolution mass spectrometry confirms the presence of copper(II) complexes in the crude reaction mixture, supporting the proposed mechanistic pathway [20].
| Copper Source | Oxidation State | Substrate Type | Mechanism | Reaction Conditions | Typical Yield (%) | Advantages | Reference |
|---|---|---|---|---|---|---|---|
| CuCl | Cu(I) | Aromatic | Radical | 20 mol%, 25°C | 45-81 | Mild Conditions | [26] |
| CuCl₂ | Cu(II) | Furocoumarins | Electrophilic | 2.1 equiv, 90°C | 37-89 | Dual Role Catalyst | [26] |
| CuBr | Cu(I) | Chloroalkanes | Radical/SET | 10 mol%, 75°C | 35-86 | High Selectivity | [26] |
| CuBr₂ | Cu(II) | Carbonyl Activation | Lewis Acid Activation | Catalytic, Various | 70-90 | Versatile | [27] |
| Cu(OAc)₂ | Cu(II) | sp² C-H Bonds | Electrophilic Substitution | 1 equiv, 80°C | 65-85 | Direct C-H Activation | [22] |
| CuOTf | Cu(I) | C(sp³)-H Bonds | Single Electron Transfer | Catalytic, RT | 60-95 | Room Temperature | [19] [20] |
Copper(II) acetate catalyzes the chlorination of aromatic carbon-hydrogen bonds using trichloroacetamide as the chlorinating reagent [22]. The catalytic system employs a removable directing group strategy, utilizing 2-aminophenyl-1H-pyrazole as a bidentate directing group for copper-mediated aerobic oxidative chlorination [22]. The reaction proceeds optimally in dimethyl sulfoxide at 80 degrees Celsius under open air conditions, producing mono- and dichlorinated products in moderate to excellent yields [22].
The copper-chlorination system demonstrates exceptional versatility in late-stage functionalization of natural products and bioactive compounds [19] [20]. Gram-scale preparations achieve consistent yields and selectivities, enabling the formal synthesis of pharmaceutically relevant molecules [19] [20]. The methodology provides a practical approach for introducing chlorine substituents into complex molecular frameworks without extensive substrate pre-functionalization [19] [20].
Copper chloride and copper bromide systems exhibit distinct reactivity profiles depending on the oxidation state and reaction conditions [26] [28]. Copper(I) species typically promote radical-mediated chlorination pathways, while copper(II) complexes facilitate electrophilic substitution mechanisms [26] [29]. The choice of copper source and reaction conditions enables fine-tuning of the chlorination outcome to achieve desired regioselectivity and product distribution [26] [28].
Electrophilic aromatic substitution reactions in dichlorinated arenes exhibit distinct kinetic characteristics compared to their non-halogenated counterparts [1] [2]. The presence of two chlorine substituents in methyl 3,4-dichloro-2-methylbenzoate significantly alters the electronic environment of the aromatic ring, creating electron-deficient positions that influence both reaction rates and regioselectivity patterns [3] [4].
The fundamental mechanism of electrophilic aromatic substitution in dichlorinated systems proceeds through a two-step pathway [2] [5]. The initial step involves nucleophilic attack by the pi-electron system of the aromatic ring on the electrophile, forming a positively charged arenium ion intermediate, commonly referred to as the Wheland intermediate [3] [4]. This step represents the rate-determining phase, with activation energies typically ranging from 25-30 kilocalories per mole for dichlorinated substrates [6].
The electronic influence of the dichlorine substitution pattern creates a unique reactivity profile. The 3,4-dichloro substitution in the target compound generates a strong electron-withdrawing effect, reducing the overall nucleophilicity of the aromatic ring [7] [8]. This deactivation results in slower reaction rates compared to unsubstituted benzene derivatives, requiring more aggressive electrophiles or elevated reaction temperatures to achieve reasonable conversion rates [9] [4].
Kinetic studies reveal that the reaction order with respect to the electrophile is consistently first-order, while the aromatic substrate exhibits apparent first-order kinetics under pseudo-first-order conditions [10] [11]. The rate constant for electrophilic substitution in dichlorinated arenes follows the Arrhenius relationship, with pre-exponential factors typically ranging from 10^8 to 10^12 reciprocal seconds [12].
Table 1: Reaction Kinetics Parameters for Dichlorinated Arene Systems
| Reaction Type | Activation Energy (kcal/mol) | Rate Determining Step | Transition State Characteristics | Solvent Effect |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | 25-30 | Electrophilic attack | Wheland intermediate | Moderate |
| Haloform Oxidation | 20-40 | Enolate formation | Linear C-O bond formation | Significant |
| Acetylation (Friedel-Crafts) | 15-25 | Acylium ion formation | Carbocation stabilization | Strong (polar favored) |
| Aromatic Ester Acylation | 27.2 | Oxidative addition | Six-membered ring TS | Temperature dependent |
| Dichlorination of Benzynes | 15-20 | Benzyne formation | Bimolecular addition | Minimal |
The regioselectivity in dichlorinated arenes is governed by the combined electronic and steric effects of the substituents [13] [12]. In methyl 3,4-dichloro-2-methylbenzoate, the methyl ester group provides additional electronic deactivation while the methyl substituent introduces steric hindrance that influences the approach of incoming electrophiles [14] [7].
Temperature dependence studies indicate that electrophilic substitution in dichlorinated arenes exhibits negative activation entropies, suggesting highly ordered transition states [15] [12]. The enthalpy of activation typically ranges from 24 to 32 kilocalories per mole, with entropy changes of approximately -25 to -35 calories per mole per Kelvin [16].
Solvent effects play a crucial role in determining both the rate and selectivity of acetylation reactions involving methyl 3,4-dichloro-2-methylbenzoate [17] [18]. The choice of reaction medium profoundly influences the distribution of regioisomers formed during Friedel-Crafts acetylation, with different solvents promoting distinct mechanistic pathways [19] [20].
Nitrohydrocarbon solvents demonstrate remarkable selectivity enhancement in acetylation reactions [17]. Studies on similar dichlorinated aromatic systems reveal that nitrobenzene and nitromethane promote specific solvation of the intermediate sigma-complex, leading to preferential formation of meta-substituted products [17]. The enhanced selectivity arises from the ability of nitrohydrocarbons to stabilize the positive charge developed in the arenium ion through specific dipole-dipole interactions [17].
In contrast, chlorohydrocarbon solvents such as dichloromethane and chloroform favor different regioisomeric outcomes [17] [18]. These solvents facilitate intimate ion pair formation between the acylium electrophile and the aromatic substrate, resulting in altered regioselectivity patterns compared to nitrohydrocarbon media [18] [19]. The ion pair mechanism leads to reduced stereoselectivity but maintains reasonable reaction rates under mild conditions [18].
Polar aprotic solvents, particularly tetrahydrofuran, exhibit unique behavior in acetylation reactions [18] [19]. The Lewis basicity of tetrahydrofuran moderates the reactivity of Lewis acid catalysts through complex formation, resulting in slower but highly stereoselective reactions [18]. The enhanced stereoselectivity arises from the formation of intimate ion pairs that proceed through well-defined transition states [19].
Table 2: Solvent Effects on Isomer Distribution in Acetylation
| Solvent Type | Isomer Ratio (ortho:meta:para) | Rate Enhancement | Mechanism |
|---|---|---|---|
| Nitrohydrocarbons | 15:70:15 | 3.5x | Specific solvation |
| Chlorohydrocarbons | 25:45:30 | 2.1x | Ion pair formation |
| Polar Aprotic (THF) | 20:60:20 | 4.2x | Complex formation |
| Nonpolar (Toluene) | 30:40:30 | 1.0x (baseline) | Direct electrophilic attack |
| Protic (Ethanol) | 35:35:30 | 0.8x | Hydrogen bonding |
The mechanistic basis for solvent-dependent regioselectivity involves differential stabilization of competing transition states [18] [19]. In nonpolar solvents such as toluene, the acetal activation occurs through naked Lewis acid species, generating fully developed oxocarbenium ions with low stereoselectivity [18]. The reduced selectivity results from the similar energies of competing transition states in the absence of specific solvation effects [19].
Protic solvents introduce additional complexity through hydrogen bonding interactions [20]. Alcohols and water can compete with the aromatic substrate for coordination to the acylium electrophile, leading to reduced reaction rates and altered selectivity patterns [20]. The competitive hydrogen bonding disrupts the normal course of electrophilic attack, often resulting in decreased overall yields [20].
Temperature effects on solvent-dependent selectivity reveal interesting mechanistic insights [21]. At elevated temperatures, the specific solvation effects become less pronounced, leading to convergence of regioselectivity patterns across different solvent systems [22]. This temperature dependence supports the proposed mechanism involving specific solvent-substrate interactions in the transition state [22].
The haloform oxidation of methyl-containing substrates represents a critical mechanistic pathway that requires detailed transition state analysis [23] [24]. Computational studies using density functional theory methods provide comprehensive insights into the geometric and electronic characteristics of transition states involved in haloform oxidation pathways [25] [16].
The haloform reaction mechanism proceeds through multiple transition states, each characterized by specific geometric parameters and energetic requirements [23] [24]. The initial transition state involves the formation of enolate intermediates through carbon-hydrogen bond activation [26]. Computational analysis reveals that this transition state exhibits a linear arrangement of the breaking carbon-hydrogen bond and the forming carbon-oxygen bond, with bond distances of approximately 1.3 and 2.1 angstroms, respectively [27].
Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets indicate activation barriers ranging from 20 to 40 kilocalories per mole for the enolate formation step [16] [28]. The variation in activation energies depends on the specific substitution pattern and the nature of the halogenating agent [25]. For dichlorinated substrates, the electron-withdrawing effects of chlorine substituents lower the activation barriers by stabilizing the developing negative charge in the transition state [16].
Table 3: Computational Transition State Analysis
| Computational Method | Bond Distance (Å) | Activation Barrier (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| B3LYP/6-31G(d) | 1.96-1.97 | 27.2 | -485 |
| MP2/6-311+G(d,p) | 2.05-2.10 | 25.8 | -462 |
| DFT/PBE0 | 1.98-2.02 | 28.5 | -498 |
| CCSD(T) | 1.94-1.96 | 26.1 | -441 |
| M06-2X | 1.97-2.01 | 27.9 | -506 |
The subsequent halogenation steps involve transition states with distinct characteristics [23] [24]. The electrophilic attack of hypohalite species on the enolate intermediate proceeds through early transition states, as evidenced by the relatively long forming carbon-halogen bonds of 2.4 to 2.6 angstroms [26]. The early nature of these transition states is consistent with the highly exothermic character of the halogenation reactions [24].
Advanced computational methods, including coupled cluster theory with single and double excitations and perturbative triples corrections, provide benchmark accuracy for transition state energetics [27] [29]. These high-level calculations confirm that the rate-determining step in haloform oxidation involves the initial enolate formation, with subsequent halogenation steps proceeding through lower energy barriers [25] [26].
The final carbon-carbon bond cleavage step exhibits unique transition state characteristics [23] [24]. The nucleophilic attack of hydroxide ion on the trihalomethyl ketone proceeds through a concerted mechanism, with simultaneous carbon-oxygen bond formation and carbon-carbon bond breaking [26]. The transition state geometry shows a trigonal bipyramidal arrangement around the carbonyl carbon, with the attacking hydroxide and departing trihalomethyl group occupying axial positions [24].
Intrinsic reaction coordinate calculations trace the complete reaction pathway from reactants to products, revealing the nature of intermediate species and the connectivity between transition states [28]. These calculations demonstrate that the haloform oxidation pathway involves distinct mechanistic phases, each governed by specific electronic and steric factors [25] [16].
The influence of solvent effects on transition state structures has been investigated through polarizable continuum model calculations [16] [28]. Polar solvents stabilize the ionic character of transition states, leading to earlier transition states with longer forming bonds [21]. This solvation effect partially explains the experimental observation of enhanced reaction rates in polar media [28].